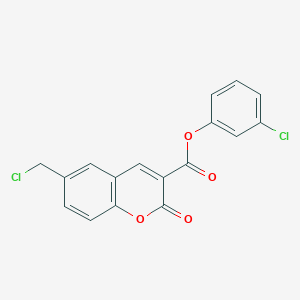
2,6-Dichloro-4-iodobenzaldehyde
Descripción general
Descripción
2,6-Dichloro-4-iodobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2IO . It is used in various chemical reactions and has several suppliers globally .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 iodine atom, and 1 oxygen atom . The molecular weight is 300.91 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 316.2±42.0 °C and a predicted density of 2.045±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
Edge-Fused Rings Formation : 2,6-Dichloro-4-iodobenzaldehyde and related compounds demonstrate the formation of unique molecular structures. For example, 2-iodobenzaldehyde 4-nitrophenylhydrazone forms planar molecules linked by N-H...O hydrogen bonds and iodo-nitro interactions, creating a chain of edge-fused rings (Glidewell, Low, Skakle, & Wardell, 2003). These interactions are critical in understanding molecular assembly and designing materials with specific properties.
Hydrogen-Bonded Chains : The structural analysis of derivatives of this compound, such as 3- and 4-iodobenzaldehyde dinitrophenylhydrazones, shows the formation of complex chains of rings through N-H...O and C-H...O hydrogen bonds. This highlights the compound's role in forming intricate molecular architectures, which can be pivotal in material science and crystal engineering (Glidewell, Low, Skakle, & Wardell, 2004).
Synthetic Chemistry and Catalysis
- Palladacycle Catalysts Formation : Research demonstrates the use of p-iodobenzaldehyde, a related compound, in the formation of fluorous imine and thioether palladacycles. These palladacycles are precursors for highly active Heck and Suzuki catalysts, indicating potential applications in catalysis and organic synthesis (Rocaboy & Gladysz, 2003).
Pharmaceutical and Medicinal Chemistry
- Antibacterial Activity : Zinc complexes of Schiff bases derived from benzaldehydes, including those structurally related to this compound, have shown antibacterial activity. This indicates potential applications in the development of new antibacterial agents and pharmaceuticals (Chohan, Scozzafava, & Supuran, 2003).
Environmental Toxicology
- Disinfection Byproducts Toxicity : In the context of environmental toxicology, derivatives of 2,6-dichloro-4-nitrophenol, structurally similar to this compound, have been studied for their developmental toxicity as disinfection byproducts. This research is crucial for assessing the environmental impact of such compounds (Yang & Zhang, 2013).
Safety and Hazards
The safety data sheet for 2,6-Dichloro-4-iodobenzaldehyde indicates that it is dangerous and can cause severe skin burns and eye damage . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .
Mecanismo De Acción
Target of Action
Similar compounds like halobenzaldehydes are known to participate in various organic reactions .
Mode of Action
It’s known that halobenzaldehydes can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Halobenzaldehydes are known to participate in various organic reactions, which could potentially affect multiple biochemical pathways .
Result of Action
The compound’s participation in various organic reactions suggests it could have diverse effects depending on the context .
Propiedades
IUPAC Name |
2,6-dichloro-4-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFZNBCNKBQFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B3246231.png)
![9H-Fluoren-9-ylmethyl N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B3246244.png)


![2-[(2-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3246259.png)



